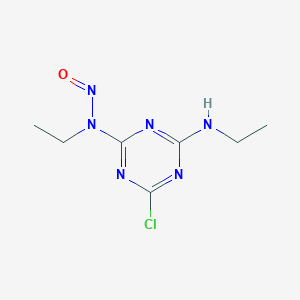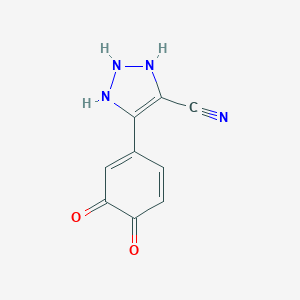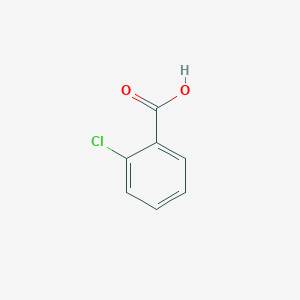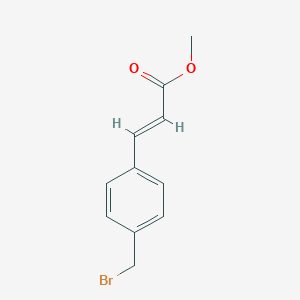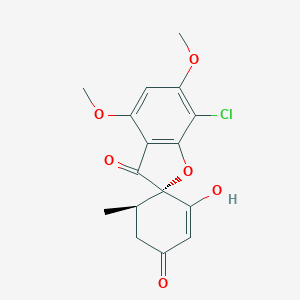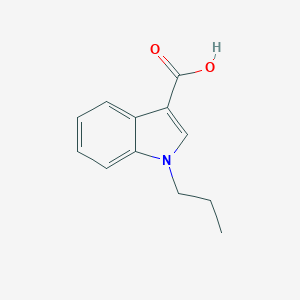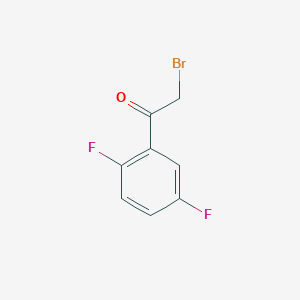
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Overview
Description
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C6H3F4NO3S . It is used in various fields, including the pharmaceutical industry .
Synthesis Analysis
The synthesis of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate consists of a pyridine ring with a trifluoromethyl group and a fluorine atom attached . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of this compound .Scientific Research Applications
Fluorination Reagent in Organic Synthesis
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a valuable fluorination reagent used in organic synthesis. Its ability to introduce fluorine atoms into organic molecules is crucial for creating compounds with enhanced chemical stability, resistance to metabolic degradation, and improved bioavailability .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of fluorinated analogs of medicinal compounds. The introduction of trifluoromethyl groups can significantly alter the pharmacokinetic properties of drugs, leading to potential new treatments .
Material Science
Researchers in material science employ this compound to develop fluorinated polymers and materials. These materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energies, which are desirable in various industrial applications .
Agrochemical Development
The compound’s fluorination capabilities are also applied in the development of agrochemicals. Fluorinated compounds can provide enhanced efficacy and selectivity in pesticides and herbicides, contributing to more efficient crop protection strategies .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be used as an NMR spectroscopy standard due to its distinct fluorine-containing structure. This allows for precise calibration and study of fluorine environments in various molecules .
High-Performance Liquid Chromatography (HPLC)
In HPLC, this compound serves as a reference standard for method development and validation. Its well-defined retention time and peak shape ensure accurate and reproducible analytical results .
Liquid Chromatography-Mass Spectrometry (LC-MS)
As an LC-MS standard, 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate aids in the identification and quantification of complex mixtures. Its mass spectral properties provide a reliable benchmark for analytical assays .
Ultra-Performance Liquid Chromatography (UPLC)
In UPLC, the compound is used to enhance the resolution and speed of separations. Its chemical stability under various chromatographic conditions makes it an ideal standard for high-throughput analyses .
Future Directions
The future directions for the study and application of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
properties
IUPAC Name |
1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCMYZKEHOPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372184 | |
| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
CAS RN |
147541-08-0 | |
| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
